1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)piperidine-3-carboxamide
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Description
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of heterocyclic compounds. For instance, piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate undergoes aminomethylation to form related heterocycles, indicating potential use in synthetic organic chemistry (Dotsenko et al., 2012).
Biological Activity
- Compounds with similar structures have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various disease processes. This suggests potential for pharmacological applications, particularly in the development of new drugs (Thalji et al., 2013).
Synthesis of Novel Compounds
Similar compounds have been synthesized and evaluated for their antimicrobial activity. This implies that derivatives of the mentioned compound may hold promise in the development of new antimicrobial agents (Fandaklı et al., 2012).
Another application in pharmaceutical research includes the synthesis of CGRP (Calcitonin Gene-Related Peptide) receptor antagonists, indicating potential use in treating conditions like migraine (Cann et al., 2012).
The structure of this compound suggests potential in the development of novel therapeutic agents, given the diverse biological activities exhibited by structurally related compounds.
properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-22-18(13-29-14)16-7-3-4-8-17(16)23-21(28)15-6-5-11-26(12-15)19-9-10-20(27)25(2)24-19/h3-4,7-10,13,15H,5-6,11-12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQZKWZBSATCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CCCN(C3)C4=NN(C(=O)C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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